molecular formula C10H22Cl2N2 B3040555 (S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride CAS No. 215918-57-3

(S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride

Cat. No.: B3040555
CAS No.: 215918-57-3
M. Wt: 241.2 g/mol
InChI Key: UIAHGDBWKRHPAY-XRIOVQLTSA-N
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Description

(S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride is a chemical compound that belongs to the class of N-heterocycles These compounds are characterized by the presence of nitrogen atoms within their ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride typically involves the coupling of pyrrolidine and piperidine derivatives. One common method is the [3+2] and [4+2] annulation reactions, which allow for the formation of the pyrrolidine and piperidine rings . These reactions often require specific catalysts and reaction conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different N-oxide derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new N-heterocyclic compounds with different functional groups.

Scientific Research Applications

(S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex N-heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

(S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride can be compared with other similar N-heterocyclic compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar chemical properties.

    Piperidine derivatives: These compounds contain the piperidine ring and may exhibit similar reactivity and applications.

    Other N-heterocycles: Compounds like morpholine and piperazine also belong to the N-heterocycle class and can be compared based on their chemical and biological properties.

Properties

IUPAC Name

1-[[(2S)-pyrrolidin-2-yl]methyl]piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-2-7-12(8-3-1)9-10-5-4-6-11-10;;/h10-11H,1-9H2;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAHGDBWKRHPAY-XRIOVQLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@@H]2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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